Imidazole Salicylate

Descripción

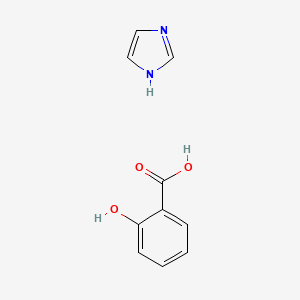

2-hydroxybenzoic acid compounded with imidazole

Propiedades

IUPAC Name |

2-hydroxybenzoic acid;1H-imidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6O3.C3H4N2/c8-6-4-2-1-3-5(6)7(9)10;1-2-5-3-4-1/h1-4,8H,(H,9,10);1-3H,(H,4,5) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCHHJFVNQPPLJK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)O)O.C1=CN=CN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H10N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80189887 | |

| Record name | Imidazole salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

36364-49-5 | |

| Record name | Imidazole salicylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=36364-49-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Imidazole salicylate [INN] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036364495 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Imidazole salicylate | |

| Source | DrugBank | |

| URL | https://www.drugbank.ca/drugs/DB13860 | |

| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |

| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |

| Record name | Imidazole salicylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80189887 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | IMIDAZOLE SALICYLATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4JVD4X01MJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to the Fundamental Properties and Characteristics of Imidazole Salicylate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Imidazole Salicylate is a non-steroidal anti-inflammatory drug (NSAID) that combines the therapeutic properties of both an imidazole moiety and a salicylate moiety.[1][2] It is primarily recognized for its analgesic, anti-inflammatory, and antipyretic activities.[3][4] This technical guide provides a comprehensive overview of the core fundamental properties and characteristics of this compound, focusing on its physicochemical properties, mechanism of action, pharmacokinetics, and relevant experimental protocols.

Physicochemical Properties

This compound is a compound formed from equimolar amounts of salicylic acid and imidazole.[3] Its fundamental physicochemical properties are summarized in the table below.

| Property | Value | Source |

| Chemical Name | 2-Hydroxybenzoic acid;1H-imidazole | [5] |

| Synonyms | Imidazole-2-hydroxybenzoate, Salizolo, ITF-182 | [3] |

| CAS Number | 36364-49-5 | [3] |

| Molecular Formula | C₁₀H₁₀N₂O₃ | [6] |

| Molecular Weight | 206.20 g/mol | [6] |

| Melting Point | 123-124 °C | [3] |

| Solubility | >100 mg/mL in water | [3] |

| pKa (Strongest Acidic) | 2.79 | [7] |

| pKa (Strongest Basic) | -6.3 | [7] |

| LogP (Octanol/Water) | Not explicitly found for this compound, but indicates hydrophilicity. | |

| UV max | 300 nm | [3] |

Mechanism of Action

The therapeutic effects of this compound are attributed to a dual mechanism of action, primarily involving the inhibition of cyclooxygenase (COX) enzymes and antioxidant activity.[1][3]

Inhibition of Prostaglandin Synthesis

Similar to other NSAIDs, the salicylate component of this compound is a potent inhibitor of COX enzymes (COX-1 and COX-2).[1][5] These enzymes are critical in the arachidonic acid cascade for the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.[1][5] By blocking COX, this compound reduces the production of these pro-inflammatory prostaglandins.[1]

Antioxidant Properties

The imidazole moiety of the compound is believed to contribute to its anti-inflammatory effects through its antioxidant properties.[1] It is thought to interact with and neutralize reactive oxygen species (ROS), thereby reducing oxidative stress, which is a known contributor to inflammatory processes.[3]

Role of the Imidazole Moiety

Beyond its antioxidant effects, the imidazole component may also play a role in the analgesic properties of the drug. Research suggests that salicylates can interfere with the metabolism of imidazole acetic acid, a metabolite of histamine and L-histidine.[8][9] This interference can lead to an accumulation of imidazole acetic acid, which has been reported to possess analgesic and narcotic-like activities.[8] The imidazole moiety of this compound may enhance this effect.

Pharmacokinetics

This compound is administered orally or topically.[3] Following administration, it is absorbed and dissociates into its imidazole and salicylic acid components.[10][11]

| Parameter | Imidazole | Salicylic Acid | Source |

| Administration | Oral | Oral | [10] |

| t½ (half-life) | Single Dose: 2.98 ± 1.13 hMultiple Dose: 1.86 ± 0.78 h | Single Dose: 6.46 ± 3.79 hMultiple Dose: 6.40 ± 3.36 h | [10] |

| Protein Binding | 5-15% | 80-85% | [10] |

| Bioavailability (relative) | Single Dose: 138%Multiple Dose: 113% | Single Dose: 148%Multiple Dose: 128% | [10] |

| Metabolism | Metabolites were below the detectable limit in plasma. | Metabolized to salicyluric acid, which is found in urine. Gentisic acid was below the level of detection. | [12] |

| Excretion | Primarily renal. | Primarily renal. | [13] |

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the anti-inflammatory and analgesic properties of this compound.

Carrageenan-Induced Paw Edema in Rats (Anti-inflammatory Activity)

This widely used model assesses the in vivo anti-inflammatory activity of a compound.

Protocol:

-

Animals: Male Wistar rats (150-200g) are used. Animals are fasted overnight with free access to water before the experiment.

-

Groups: Animals are divided into a control group, a standard drug group (e.g., Indomethacin), and this compound treated groups at various doses.

-

Drug Administration: The test compound or vehicle (control) is administered orally.

-

Induction of Edema: One hour after drug administration, 0.1 mL of 1% carrageenan solution in saline is injected into the sub-plantar region of the right hind paw of each rat.

-

Measurement of Paw Volume: Paw volume is measured using a plethysmometer at 0 hours (just before carrageenan injection) and then at 1, 2, 3, and 4 hours after injection.[1][14]

-

Calculation: The percentage of inhibition of edema is calculated for each group relative to the control group.

Hot Plate Test in Mice (Analgesic Activity)

This method is used to evaluate the central analgesic activity of a compound.

Protocol:

-

Animals: Swiss albino mice (20-25g) are used.

-

Apparatus: A hot plate analgesiometer maintained at a constant temperature of 55 ± 0.5 °C.

-

Procedure:

-

The animals are placed on the hot plate, and the time until they exhibit a nociceptive response (licking of the forepaws or jumping) is recorded as the reaction time.[4][15]

-

A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.[15]

-

The basal reaction time is recorded before drug administration.

-

The test compound or vehicle is administered, and the reaction time is measured again at specific intervals (e.g., 30, 60, 90, and 120 minutes) after administration.

-

-

Analysis: An increase in the reaction time compared to the basal time indicates an analgesic effect.

In Vitro COX Inhibition Assay

This assay determines the inhibitory effect of the compound on COX-1 and COX-2 enzymes.

Protocol:

-

Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 are used.

-

Reaction Mixture: The assay is typically performed in a 96-well plate. Each well contains the enzyme, heme, and the test inhibitor (this compound) at various concentrations.[16]

-

Initiation: The reaction is initiated by adding arachidonic acid.[16]

-

Detection: The peroxidase activity of COX is measured colorimetrically by monitoring the appearance of oxidized N,N,N',N'-tetramethyl-p-phenylenediamine (TMPD) at 590 nm.[16]

-

Calculation: The IC₅₀ value (the concentration of inhibitor required to inhibit 50% of the enzyme activity) is determined.

DPPH Radical Scavenging Assay (Antioxidant Activity)

This assay measures the free radical scavenging capacity of the compound.

Protocol:

-

Reagent: A solution of 2,2-diphenyl-1-picrylhydrazyl (DPPH) in methanol is prepared.

-

Procedure:

-

Calculation: The percentage of DPPH radical scavenging activity is calculated by comparing the absorbance of the sample to that of a control (DPPH solution without the test compound). Ascorbic acid is often used as a positive control.[17]

Therapeutic Uses and Clinical Significance

This compound is indicated for the treatment of inflammatory and painful conditions such as:

Clinical studies have shown that this compound is effective in reducing pain and inflammation in these conditions, with a tolerability profile that is comparable or, in some cases, superior to other NSAIDs like ibuprofen, particularly concerning gastrointestinal side effects.

Conclusion

This compound is a multifaceted anti-inflammatory and analgesic agent with a well-defined mechanism of action that includes both COX inhibition and antioxidant effects. Its favorable pharmacokinetic profile and demonstrated clinical efficacy make it a valuable therapeutic option for the management of various painful and inflammatory disorders. The detailed experimental protocols provided in this guide serve as a resource for researchers in the continued investigation and development of this and similar compounds.

References

- 1. pubcompare.ai [pubcompare.ai]

- 2. Delving into Antioxidant Properties: A Stepwise DPPH Assay Protocol for Plant Extracts [greenskybio.com]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. Hot plate test - Wikipedia [en.wikipedia.org]

- 5. This compound | C10H10N2O3 | CID 37425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. This compound [drugfuture.com]

- 7. go.drugbank.com [go.drugbank.com]

- 8. Interference with histamine and imidazole acetic acid metabolism by salicylates: a possible contribution to salicylate analgesic activity? - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Effect of salicylates on histamine and L-histidine metabolism. Inhibition of imidazoleacetate phosphoribosyl transferase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Pharmacokinetic profile of imidazole 2-hydroxybenzoate, a novel nonsteroidal antiinflammatory agent - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Comparative absorption kinetics of imidazole and salicylic acid in volunteers after administration of ITF 182 tablets and suppositories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Pharmacokinetic pilot study with imidazole 2-hydroxybenzoate using new analytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. jupiter.chem.uoa.gr [jupiter.chem.uoa.gr]

- 14. 2.7. Carrageenan-induced paw edema assay [bio-protocol.org]

- 15. covm.uobaghdad.edu.iq [covm.uobaghdad.edu.iq]

- 16. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 17. researchgate.net [researchgate.net]

- 18. acmeresearchlabs.in [acmeresearchlabs.in]

An In-depth Technical Guide to the Synthesis and Chemical Structure of Imidazole Salicylate

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazole salicylate is a non-steroidal anti-inflammatory drug (NSAID) that combines the properties of salicylic acid and an imidazole moiety. This technical guide provides a comprehensive overview of its synthesis, chemical structure, and physicochemical properties. Detailed experimental protocols for its preparation are outlined, and its structural characteristics are discussed. This document is intended to serve as a valuable resource for researchers and professionals involved in the development and study of anti-inflammatory pharmaceutical agents.

Chemical Structure and Properties

This compound is the salt formed from the reaction of salicylic acid and imidazole in equimolar amounts.[1] The proton from the carboxylic acid group of salicylic acid is transferred to the nitrogen atom of the imidazole ring, forming an imidazolium cation and a salicylate anion.

Molecular Formula: C₁₀H₁₀N₂O₃[1][2]

Molecular Weight: 206.20 g/mol [1][3]

IUPAC Name: 2-hydroxybenzoic acid;1H-imidazole[3]

CAS Registry Number: 36364-49-5[1]

Synonyms: Imidazole-2-hydroxybenzoate, Salizolo, Selezen[1][4]

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in Table 1.

| Property | Value | Source |

| Melting Point | 123-124 °C | [1] |

| Solubility | Water: >100 mg/mL; Soluble in polar solvents. | [1][5] |

| pKa (Strongest Acidic) | 2.79 (Predicted) | [6] |

| pKa (Strongest Basic) | -6.3 (Predicted) | [6] |

| LogP | 1.96 (Predicted) | [6] |

| UV max | 300 nm (E1%1cm 182.5) | [1] |

Synthesis of this compound

The synthesis of this compound is typically achieved through a direct acid-base reaction between salicylic acid and imidazole. Several methods have been reported, with variations in solvents and purification procedures.

Synthesis Workflow

The general workflow for the synthesis of this compound can be visualized as follows:

Caption: General workflow for the synthesis of this compound.

Experimental Protocols

Two primary experimental protocols for the synthesis of this compound are detailed below.

Protocol 1: Synthesis in Trichloromethane

This method, adapted from Chinese patents CN103193632A and CN103193632B, describes a high-yield synthesis without the need for concentration, freezing, or crystallization.

-

Materials:

-

Pharmaceutical-grade salicylic acid

-

Technical-grade imidazole

-

Industrial trichloromethane

-

Chemical-pure disodium ethylene diamine tetraacetate (EDTA-disodium)

-

Distilled water

-

-

Procedure:

-

Dissolve 0.06g of EDTA-disodium in 1.2mL of distilled water. Add this solution to 160g of industrial trichloromethane and stir evenly.

-

To this mixture, add 30g of pharmaceutical-grade salicylic acid under stirring at room temperature.

-

Slowly add 8.9g of technical-grade imidazole while stirring. Continue stirring for 15 minutes after the system becomes a uniform liquid.

-

Perform suction filtration to obtain filtrate 1.

-

Dissolve 5.9g of technical-grade imidazole in 30g of industrial trichloromethane and perform suction filtration to get filtrate 2.

-

Slowly add filtrate 2 to filtrate 1 under stirring. Continue to stir at room temperature for 2 hours.

-

Collect the resulting precipitate by suction filtration.

-

Wash the filter cake three times with 30g of industrial trichloromethane.

-

Dry the filter cake at 70°C to obtain this compound as a white crystalline powder.

-

-

Reported Yield: 96.3%

-

Reported Melting Point: 126-127°C

Protocol 2: Synthesis with Recrystallization

This protocol involves a reflux and recrystallization step.

-

Materials:

-

Salicylic acid

-

Imidazole

-

Methanol

-

Diethyl ether

-

-

Procedure:

-

In a suitable flask, dissolve equimolar amounts of salicylic acid and imidazole in methanol.

-

Reflux the mixture for 4 hours.

-

Remove the solvent under reduced pressure.

-

Add diethyl ether to the residue and reflux for 1 hour.

-

Collect the resulting white crystals by suction filtration.

-

Recrystallize the product from an ether-methanol mixed solvent.

-

-

Reported Yield: 75%-85%

Chemical Reaction

The synthesis of this compound is a straightforward acid-base neutralization reaction.

Caption: Acid-base reaction for the formation of this compound.

Spectroscopic and Crystallographic Characterization

In the absence of specific experimental data for this compound, the following sections provide an overview of the expected spectroscopic features based on the known spectra of its constituent components, salicylic acid and imidazole.

Infrared (IR) Spectroscopy

-

Salicylic Acid: The IR spectrum of salicylic acid shows a broad O-H stretching band for the carboxylic acid from 2500-3300 cm⁻¹, a C=O stretching vibration around 1652-1670 cm⁻¹, and C-H stretching peaks between 2831-2999 cm⁻¹.[8]

-

Imidazole: Imidazole exhibits characteristic N-H stretching vibrations in the range of 2500-3000 cm⁻¹ and C-N, C=N, and C=C stretching vibrations between 1300 and 1600 cm⁻¹.[9]

-

This compound (Expected): In the salt, the broad carboxylic acid O-H band of salicylic acid would disappear, and a strong, broad N⁺-H stretching band from the imidazolium cation would be expected. The carboxylate (COO⁻) asymmetric and symmetric stretching bands would appear, and shifts in the imidazole ring vibrations would also be anticipated upon protonation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

¹H NMR (Expected): The ¹H NMR spectrum of this compound would show signals for both the salicylate and imidazolium moieties. The aromatic protons of the salicylate anion would be observed, as well as the protons of the imidazolium ring. The chemical shifts of the imidazole protons would be expected to shift downfield upon protonation compared to free imidazole.[10]

-

¹³C NMR (Expected): The ¹³C NMR spectrum would display resonances for all ten carbon atoms in the structure. The carboxylate carbon of the salicylate anion would have a characteristic chemical shift, and the carbons of the imidazolium ring would also be shifted compared to neutral imidazole.

Mass Spectrometry (MS)

The mass spectrum of this compound would likely show the molecular ion peak corresponding to the intact salt, or more likely, peaks for the individual components after in-source dissociation. The fragmentation patterns would be expected to be a composite of those for salicylic acid and imidazole.

-

Salicylic Acid Fragmentation: Common fragments include the loss of H₂O and CO.

-

Imidazole Fragmentation: The imidazole ring is relatively stable, but can lose HCN.[11]

X-ray Crystallography

The crystal structure of a 1:1 salt of salicylic acid and imidazole has been solved using powder X-ray diffraction.[7] The crystal packing is reported to be based on a common charge-assisted N⁺-H···O⁻ hydrogen bond interaction.[7] This confirms the salt formation where the proton from the carboxylic acid of salicylic acid has been transferred to one of the nitrogen atoms of the imidazole ring.

Mechanism of Action

This compound is classified as a non-steroidal anti-inflammatory drug (NSAID).[2] Its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are key in the synthesis of prostaglandins. Prostaglandins are lipid compounds that play a significant role in inflammation and pain. By blocking COX activity, this compound reduces the production of prostaglandins, thereby exerting its anti-inflammatory and analgesic effects.[3]

Conclusion

This technical guide has provided a detailed overview of the synthesis and chemical structure of this compound. While established protocols for its synthesis are available, a notable gap exists in the public domain regarding comprehensive experimental spectroscopic and crystallographic data for the final compound. Further research to fully characterize this pharmaceutical agent would be beneficial for the scientific community. The information presented herein serves as a foundational resource for professionals in the fields of medicinal chemistry and drug development.

References

- 1. This compound [drugfuture.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. This compound | C10H10N2O3 | CID 37425 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound [drugfuture.com]

- 5. ijppr.humanjournals.com [ijppr.humanjournals.com]

- 6. go.drugbank.com [go.drugbank.com]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. journals.tubitak.gov.tr [journals.tubitak.gov.tr]

- 11. researchgate.net [researchgate.net]

Pharmacological Profile of Imidazole Salicylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazole salicylate is a non-steroidal anti-inflammatory drug (NSAID) that combines the therapeutic properties of its two active moieties: salicylic acid and imidazole. This technical guide provides a comprehensive overview of the pharmacological profile of this compound, including its mechanism of action, pharmacokinetics, pharmacodynamics, and clinical applications. The document is intended for researchers, scientists, and drug development professionals, presenting quantitative data in structured tables, detailing experimental protocols, and visualizing key pathways and workflows using Graphviz diagrams.

Introduction

This compound is a compound developed for its anti-inflammatory and analgesic properties, finding utility in the management of conditions such as arthritis and musculoskeletal pain.[1][2] It belongs to the salicylate family and the imidazole class of compounds.[1] The unique combination of a salicylate and an imidazole moiety confers a multifaceted mechanism of action, targeting key pathways in the inflammatory cascade. This guide aims to provide an in-depth technical overview of the pharmacological characteristics of this compound to support further research and development.

Mechanism of Action

The pharmacological activity of this compound is a composite of the actions of its two constituent parts: the salicylate and the imidazole moieties. The primary mechanism involves the modulation of the arachidonic acid cascade.

Inhibition of Cyclooxygenase (COX) Enzymes

Similar to other NSAIDs, the salicylate component of this compound is understood to exert its anti-inflammatory, analgesic, and antipyretic effects through the inhibition of cyclooxygenase (COX) enzymes.[2][3] COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are key mediators of inflammation, pain, and fever.[3] While salicylic acid itself is considered a weak inhibitor of purified COX-1 and COX-2, it has been shown to suppress prostaglandin synthesis in intact cells.[4] Some evidence suggests that salicylates may also exert their anti-inflammatory effects by suppressing the expression of the inducible COX-2 enzyme.[4]

Inhibition of Thromboxane Synthetase

A distinguishing feature of this compound is the activity of its imidazole moiety. Imidazole has been demonstrated to be a selective inhibitor of thromboxane synthetase.[3] This enzyme is responsible for the conversion of the prostaglandin endoperoxide (PGH2) to thromboxane A2 (TXA2), a potent vasoconstrictor and promoter of platelet aggregation. By selectively inhibiting thromboxane synthetase, the imidazole component can reduce the production of pro-thrombotic and pro-inflammatory thromboxanes.[3]

Potential Antioxidant Activity

The imidazole ring is known to be a feature in various compounds with antioxidant properties.[2] The imidazole component of this compound is believed to contribute to its anti-inflammatory effects through antioxidant actions, potentially by interacting with and neutralizing reactive oxygen species (ROS).[2]

Signaling Pathway of this compound in the Arachidonic Acid Cascade

Pharmacokinetics and Pharmacodynamics

The pharmacokinetic profile of this compound has been investigated in humans, with studies focusing on the absorption, distribution, and elimination of its active components.

Pharmacokinetic Parameters

A study in healthy volunteers provides key pharmacokinetic parameters for the imidazole and salicylic acid components following oral administration of imidazole 2-hydroxybenzoate.

| Parameter | Imidazole (Single Dose) | Imidazole (Multiple Dose) | Salicylic Acid (Single Dose) | Salicylic Acid (Multiple Dose) |

| Half-life (t½β) | 2.98 ± 1.13 h | 1.86 ± 0.78 h | 6.46 ± 3.79 h | 6.40 ± 3.36 h |

| Protein Binding | 5 - 15% | 5 - 15% | 80 - 85% | 80 - 85% |

| Relative Bioavailability | 138% | 113% | 148% | 128% |

Data from a pharmacokinetic study on imidazole 2-hydroxybenzoate.

Another study reported the time to maximum concentration (Tmax) after oral administration of a 750 mg tablet:

-

Imidazole: 86.3 ± 10.8 min

-

Salicylic Acid: 59.2 ± 5.0 min

Pharmacokinetic Study Workflow

Clinical Efficacy and Safety

Clinical trials have evaluated the efficacy and safety of this compound in patients with rheumatoid arthritis and osteoarthritis, often in comparison to other NSAIDs like ibuprofen and sulindac.

Rheumatoid Arthritis

In a 24-week, double-blind clinical trial, this compound (750 mg t.i.d.) was compared to ibuprofen (600 mg t.i.d.) in 60 patients with rheumatoid arthritis.[5] Both treatments led to significant improvements in clinical parameters such as morning stiffness, grip strength, and joint pain.[5] The incidence of side effects was lower in the this compound group (23%) compared to the ibuprofen group (33%).[5]

Another randomized, parallel-group study over 28 days compared imidazole 2-hydroxybenzoate with sulindac in 30 patients with rheumatoid arthritis.[6] Imidazole 2-hydroxybenzoate was found to be more effective than sulindac in improving Ritchie's articular index, erythrocyte sedimentation rate, and C-reactive protein levels.[6] The incidence of side effects was significantly higher in the sulindac-treated group.[6]

Osteoarthritis

A 30-day, multicenter, double-blind clinical trial compared this compound (750 mg t.i.d.) with ibuprofen (400 mg t.i.d.) in patients with osteoarthrosis.[7] Both drugs were effective in relieving joint pain and reducing the duration of morning stiffness, with no significant differences in efficacy observed between the two treatments.[7] The incidence of side effects, primarily gastrointestinal complaints, was low in both groups and less severe in the this compound group.[7]

Clinical Trial Workflow

Experimental Protocols

This section outlines the general methodologies for key experiments used to characterize the pharmacological profile of this compound.

In Vitro Cyclooxygenase (COX) Inhibition Assay

Objective: To determine the inhibitory potency (IC50) of this compound against COX-1 and COX-2 enzymes.

Methodology:

-

Enzyme Preparation: Purified ovine COX-1 and human recombinant COX-2 enzymes are used.

-

Incubation: The test compound (this compound) at various concentrations is pre-incubated with the enzyme in a buffer solution (e.g., Tris-HCl buffer) at a specified temperature (e.g., 25°C or 37°C) for a defined period.

-

Substrate Addition: Arachidonic acid, the substrate for COX enzymes, is added to initiate the reaction.

-

Measurement of Prostaglandin Production: The production of prostaglandins (e.g., PGE2) is quantified. This can be done using various methods, such as enzyme immunoassay (EIA) or radioimmunoassay (RIA).

-

Data Analysis: The percentage of inhibition at each concentration of the test compound is calculated relative to a control (without inhibitor). The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.

Carrageenan-Induced Paw Edema in Rats (In Vivo Anti-inflammatory Assay)

Objective: To evaluate the in vivo anti-inflammatory activity of this compound.

Methodology:

-

Animal Model: Male Wistar or Sprague-Dawley rats are used.

-

Drug Administration: Animals are divided into groups and administered this compound orally or intraperitoneally at various doses. A control group receives the vehicle, and a positive control group receives a standard NSAID (e.g., indomethacin).

-

Induction of Inflammation: After a specified time following drug administration (e.g., 1 hour), a sub-plantar injection of carrageenan solution (e.g., 1% in saline) is administered into the right hind paw of each rat to induce localized inflammation and edema.

-

Measurement of Paw Edema: The volume of the inflamed paw is measured at different time points after carrageenan injection (e.g., 1, 2, 3, and 4 hours) using a plethysmometer.

-

Data Analysis: The percentage of inhibition of edema for each treated group is calculated by comparing the increase in paw volume with the control group. The ED50 (effective dose for 50% inhibition) can be determined.

Hot Plate Test in Mice (In Vivo Analgesic Assay)

Objective: To assess the central analgesic activity of this compound.

Methodology:

-

Animal Model: Swiss albino mice are used.

-

Apparatus: A hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5 °C) is used.

-

Drug Administration: Mice are divided into groups and treated with this compound, vehicle (control), or a standard analgesic (e.g., morphine).

-

Measurement of Reaction Time: At various time points after drug administration (e.g., 30, 60, 90, and 120 minutes), each mouse is placed on the hot plate, and the latency to the first sign of nociception (e.g., paw licking, jumping) is recorded. A cut-off time is set to prevent tissue damage.

-

Data Analysis: The increase in reaction time (latency) compared to the control group is used as a measure of analgesic activity.

Conclusion

This compound is a unique NSAID with a dual mechanism of action, targeting both cyclooxygenase and thromboxane synthetase. This pharmacological profile suggests potential therapeutic benefits in the management of inflammatory and painful conditions. Clinical studies have demonstrated its efficacy and a favorable side-effect profile compared to other NSAIDs. However, a more detailed quantitative characterization of its inhibitory effects on COX isoforms and its antioxidant potential would further enhance the understanding of its pharmacological profile. The information compiled in this technical guide provides a solid foundation for researchers and drug development professionals interested in the further exploration of this compound.

References

- 1. researchgate.net [researchgate.net]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. Analgesic, anti-inflammatory and oxy-radical scavenger activity of imidazole and imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Suppression of inducible cyclooxygenase 2 gene transcription by aspirin and sodium salicylate - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Multicenter double-blind randomized clinical trial of this compound versus ibuprofen in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Controlled clinical trial of imidazole.2-hydroxybenzoate (ITF 182) versus sulindac in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Multicenter double-blind randomized clinical trial of this compound versus ibuprofen in patients with osteoarthrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

Spectroscopic Analysis of Imidazole Salicylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic analysis of Imidazole Salicylate, a non-steroidal anti-inflammatory drug. The document outlines the expected data from Infrared (IR) Spectroscopy, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Mass Spectrometry (MS), presented in clear tabular formats. Detailed experimental protocols for each analytical technique are provided to ensure accurate and reproducible results. Furthermore, logical workflows for the spectroscopic analysis are visualized using Graphviz diagrams to facilitate a clear understanding of the experimental processes.

Introduction

This compound is a salt formed from the reaction of imidazole and salicylic acid.[1] Spectroscopic analysis is crucial for the structural elucidation and quality control of this active pharmaceutical ingredient. This guide details the application of IR, NMR, and MS techniques for the comprehensive characterization of this compound.

Data Presentation

The following tables summarize the predicted and known spectroscopic data for this compound. The data for the salt is inferred from the known spectral characteristics of its constituent parts, imidazole and salicylic acid, and related imidazole derivatives.

Infrared (IR) Spectroscopy Data

Table 1: Predicted Infrared Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Expected Appearance |

| 3300-2500 | O-H (Carboxylic Acid) & N-H (Amine Salt) | Broad and strong, indicating hydrogen bonding |

| 3150-3000 | Aromatic C-H stretch | Medium to weak |

| 1700-1680 | C=O (Carboxylic Acid) | Strong, may be shifted due to salt formation |

| 1610-1550 | C=C (Aromatic) & C=N (Imidazole) | Medium to strong, multiple bands |

| 1490-1450 | Aromatic C=C stretch | Medium |

| 1300-1200 | C-O (Carboxylic Acid) | Strong |

| 900-670 | Aromatic C-H bend | Strong, characteristic of substitution pattern |

Note: The formation of the salt will lead to the appearance of characteristic bands for the carboxylate anion (around 1610-1550 and 1420-1335 cm⁻¹) and the imidazolium cation.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data

Table 2: Predicted ¹H NMR Chemical Shifts for this compound

| Proton Designation | Chemical Shift (ppm) | Multiplicity | Notes |

| Salicylate-OH | 10.0 - 13.0 | singlet | Broad, may exchange with D₂O |

| Salicylate-H6 | 7.8 - 8.0 | doublet | Ortho to carboxylate |

| Salicylate-H4 | 7.4 - 7.6 | triplet | |

| Salicylate-H5 | 6.9 - 7.1 | doublet | |

| Salicylate-H3 | 6.8 - 7.0 | triplet | |

| Imidazolium-H2 | ~8.5 | singlet | Acidic proton |

| Imidazolium-H4, H5 | 7.5 - 7.8 | doublet | |

| Imidazolium-NH | 10.0 - 12.0 | singlet | Broad, may exchange with D₂O |

Note: Chemical shifts are solvent-dependent. The protonation of the imidazole ring will cause a downfield shift of the imidazole protons compared to the free base.

Table 3: Predicted ¹³C NMR Chemical Shifts for this compound

| Carbon Designation | Chemical Shift (ppm) | Notes |

| Salicylate-C=O | 170 - 175 | |

| Salicylate-C1 | 160 - 165 | Carbon bearing the hydroxyl group |

| Salicylate-C3 | 135 - 140 | |

| Salicylate-C5 | 130 - 135 | |

| Salicylate-C6 | 120 - 125 | |

| Salicylate-C4 | 118 - 122 | |

| Salicylate-C2 | 115 - 120 | Carbon bearing the carboxylate group |

| Imidazolium-C2 | 135 - 140 | |

| Imidazolium-C4, C5 | 120 - 125 |

Mass Spectrometry (MS) Data

Table 4: Expected Mass Spectrometry Data for this compound

| Parameter | Value | Notes |

| Molecular Formula | C₁₀H₁₀N₂O₃ | [2] |

| Molecular Weight | 206.20 g/mol | [2] |

| Expected Fragments (m/z) | ||

| 138 | [Salicylic Acid + H]⁺ or Salicylic Acid radical cation | |

| 121 | [Salicylic Acid - OH]⁺ | Loss of hydroxyl radical from salicylic acid |

| 93 | [Phenol]⁺ | Decarboxylation of salicylic acid |

| 68 | [Imidazole + H]⁺ or Imidazole radical cation | |

| 41 | [C₂H₃N]⁺ | Fragmentation of imidazole ring |

Note: The observed fragments will depend on the ionization technique used (e.g., Electrospray Ionization - ESI or Electron Impact - EI).

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of this compound.

Infrared (IR) Spectroscopy

Objective: To identify the functional groups present in this compound.

Method: Attenuated Total Reflectance (ATR) - Fourier Transform Infrared (FTIR) Spectroscopy.

Procedure:

-

Ensure the ATR crystal is clean by wiping it with a soft cloth dampened with isopropanol and allowing it to dry completely.

-

Record a background spectrum of the empty ATR crystal.

-

Place a small amount of the solid this compound sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

Acquire the IR spectrum of the sample over the range of 4000-400 cm⁻¹.

-

Clean the ATR crystal thoroughly with isopropanol after the measurement.

-

Process the spectrum by subtracting the background and performing baseline correction.

-

Identify the characteristic absorption bands and compare them with the expected values.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Objective: To elucidate the molecular structure of this compound by analyzing the chemical environment of its protons and carbon atoms.

Method: ¹H and ¹³C NMR Spectroscopy.

Procedure:

-

Weigh approximately 10-20 mg of this compound for ¹H NMR and 50-100 mg for ¹³C NMR.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, D₂O) in a clean NMR tube to a final volume of approximately 0.6 mL. Ensure the sample is fully dissolved.

-

If using a non-deuterated solvent is necessary for solubility, a deuterated insert can be used for locking.

-

Place the NMR tube in the spectrometer.

-

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

-

Acquire the ¹H NMR spectrum. A sufficient number of scans should be averaged to obtain a good signal-to-noise ratio.

-

Acquire the ¹³C NMR spectrum. This will require a longer acquisition time due to the lower natural abundance of ¹³C.

-

Process the spectra by applying Fourier transformation, phase correction, and baseline correction.

-

Reference the spectra using the residual solvent peak or an internal standard (e.g., TMS).

-

Integrate the peaks in the ¹H NMR spectrum to determine the relative number of protons.

-

Analyze the chemical shifts, multiplicities, and coupling constants to assign the signals to the respective protons and carbons in the molecule.

Mass Spectrometry (MS)

Objective: To determine the molecular weight and fragmentation pattern of this compound.

Method: Electrospray Ionization - Mass Spectrometry (ESI-MS).

Procedure:

-

Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent such as methanol or a mixture of acetonitrile and water.[3]

-

Further dilute the stock solution to a final concentration of about 1-10 µg/mL with the same solvent system, often with the addition of a small amount of formic acid (0.1%) to promote protonation.[4]

-

Infuse the sample solution into the ESI source of the mass spectrometer at a constant flow rate.

-

Acquire the mass spectrum in positive ion mode to observe the protonated molecule [M+H]⁺.

-

If necessary, acquire the spectrum in negative ion mode to observe the deprotonated molecule [M-H]⁻.

-

To obtain fragmentation information, perform tandem mass spectrometry (MS/MS) by selecting the parent ion and subjecting it to collision-induced dissociation (CID).

-

Analyze the resulting mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion and its fragments.

-

Compare the observed m/z values with the calculated values to confirm the identity of the compound and elucidate its fragmentation pathways.

Visualization of Analytical Workflow

The following diagrams illustrate the logical flow of the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

Caption: Detailed experimental workflow for spectroscopic analysis.

References

An In-depth Technical Guide on Early-Stage Discovery Research of Imidazole-Based Anti-Inflammatory and Analgesic Agents

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: Due to the limited availability of comprehensive public-domain data on the specific sub-class of Imidazole Salicylate derivatives, this guide focuses on the broader class of imidazole-based compounds investigated for their anti-inflammatory and analgesic properties. The experimental data and protocols presented herein are derived from research on structurally related imidazole derivatives and are intended to serve as a representative guide for early-stage discovery in this field.

Introduction

Imidazole and its derivatives represent a versatile scaffold in medicinal chemistry, exhibiting a wide array of pharmacological activities, including anti-inflammatory, analgesic, and antipyretic effects.[1] The therapeutic potential of these compounds primarily stems from their ability to modulate the inflammatory cascade, most notably through the inhibition of cyclooxygenase (COX) enzymes.[2] This guide provides a technical overview of the early-stage discovery research on imidazole-based compounds as potential anti-inflammatory and analgesic agents, with a focus on in vitro and in vivo evaluation methodologies.

The core mechanism of action for many non-steroidal anti-inflammatory drugs (NSAIDs) involves the inhibition of COX enzymes, which are responsible for the conversion of arachidonic acid into prostaglandins (PGs).[2] Prostaglandins are key mediators of inflammation, pain, and fever. The discovery of two COX isoforms, COX-1 and COX-2, has been pivotal in the development of more selective inhibitors. COX-1 is constitutively expressed in most tissues and is involved in homeostatic functions, whereas COX-2 is inducible and its expression is upregulated at sites of inflammation. Therefore, selective inhibition of COX-2 is a key strategy in the design of anti-inflammatory drugs with an improved gastrointestinal safety profile.

This guide will detail the synthesis, in vitro COX inhibition, and in vivo anti-inflammatory and analgesic evaluation of imidazole derivatives, providing researchers with the necessary information to design and execute preclinical studies in this area.

Synthesis of this compound

A representative synthesis method for this compound is described in the following patent literature.[3][4]

Protocol for Synthesis of this compound:

-

Suspend pharmaceutical-grade salicylic acid in trichloromethane containing a chelating agent such as disodium ethylene diamine tetraacetate.

-

Slowly add industrial-grade imidazole to the suspension under stirring. The imidazole will dissolve and react with the salicylic acid.

-

Continue stirring at room temperature. As the reaction proceeds and the pH increases, the salicylic acid will gradually dissolve, forming a uniform liquid.

-

Once the salicylic acid is completely dissolved, filter the solution.

-

Continue to add imidazole to the filtrate to continue the reaction. The this compound product will begin to precipitate out of the solution.

-

After the reaction is complete, as determined by an appropriate endpoint, filter the product.

-

Wash the filter cake with trichloromethane.

-

Dry the resulting white or off-white crystalline powder to obtain this compound.[3][4]

In Vitro Evaluation: Cyclooxygenase Inhibition Assays

The primary in vitro assay for evaluating the anti-inflammatory potential of imidazole derivatives is the determination of their inhibitory activity against COX-1 and COX-2 enzymes.

Data Presentation: COX-1 and COX-2 Inhibition

The following table summarizes the in vitro COX-1 and COX-2 inhibitory activities of a series of synthesized imidazole derivatives, presented as IC50 values (the concentration of the compound required to inhibit 50% of the enzyme activity).

| Compound ID | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (SI) (COX-1 IC50 / COX-2 IC50) | Reference |

| 5b | 81.65 | 0.71 | 115 | [5] |

| 5a | 138 | 3.6 | 38.33 | [5] |

| 5c | 102 | 2.4 | 42.5 | [5] |

| 5d | 78 | 1.8 | 43.33 | [5] |

| 5e | 95 | 2.9 | 32.76 | [5] |

| Celecoxib | >100 | 0.056 | >1785 | [5] |

Lower IC50 values indicate greater inhibitory potency. A higher selectivity index indicates greater selectivity for COX-2 over COX-1.

Experimental Protocol: In Vitro COX Inhibitory Assay

The following is a general protocol for determining the COX inhibitory activity of test compounds using a commercial COX inhibitor screening assay kit.

Materials:

-

Human recombinant COX-1 and COX-2 enzymes

-

Arachidonic acid (substrate)

-

Test compounds (imidazole derivatives)

-

Reference compounds (e.g., Celecoxib, Indomethacin)

-

Assay buffer (e.g., 0.1 M Tris-HCl, pH 8.0)

-

Detection reagent (e.g., a fluorometric or colorimetric probe)

-

96-well microplate

-

Microplate reader

Procedure:

-

Prepare solutions of the test compounds and reference compounds in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add the assay buffer, enzyme (COX-1 or COX-2), and the test or reference compound at various concentrations.

-

Incubate the plate at a specified temperature (e.g., 25°C or 37°C) for a defined period (e.g., 10-15 minutes) to allow the inhibitor to bind to the enzyme.

-

Initiate the enzymatic reaction by adding arachidonic acid to each well.

-

Allow the reaction to proceed for a specified time.

-

Stop the reaction and measure the product formation using a microplate reader (the method of detection will depend on the specific kit used).

-

Calculate the percentage of inhibition for each concentration of the test compound relative to the control (enzyme activity without inhibitor).

-

Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve.

In Vivo Evaluation: Anti-inflammatory and Analgesic Activity

In vivo models are crucial for assessing the therapeutic potential of imidazole derivatives in a physiological context. The most common assays are the carrageenan-induced paw edema model for anti-inflammatory activity and the hot plate test for analgesic activity.

Data Presentation: In Vivo Anti-inflammatory and Analgesic Activity

The following tables summarize the in vivo anti-inflammatory and analgesic activities of representative imidazole derivatives.

Table 2: Anti-inflammatory Activity of Imidazole Derivatives in Carrageenan-Induced Paw Edema in Rats

| Compound ID | Dose (mg/kg) | % Inhibition of Paw Edema | Reference |

| 2a | 100 | 100 | [6] |

| 2b | 100 | 100 | [6] |

| 2g | 100 | - | [6] |

| Diclofenac | 50 | 100 | [6] |

Table 3: Analgesic Activity of Imidazole Derivatives in the Hot Plate Test in Mice

| Compound ID | Dose (mg/kg) | % Protection | Reference |

| 2g | 100 | 89 | [6] |

| Diclofenac | 50 | - | [6] |

Experimental Protocols

This is a widely used and reproducible model of acute inflammation.

Animals:

-

Wistar or Sprague-Dawley rats of either sex (150-200 g).

Materials:

-

Carrageenan (1% w/v in sterile saline)

-

Test compounds (imidazole derivatives)

-

Reference drug (e.g., Diclofenac sodium)

-

Vehicle (e.g., 0.5% carboxymethyl cellulose)

-

Pletysmometer or digital calipers

Procedure:

-

Fast the animals overnight with free access to water.

-

Administer the test compounds or reference drug orally or intraperitoneally at a predetermined dose. The control group receives the vehicle only.

-

After a specific time (e.g., 30-60 minutes) to allow for drug absorption, inject 0.1 mL of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Measure the paw volume or thickness immediately before carrageenan injection (initial volume) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 hours) using a pletysmometer or calipers.

-

Calculate the percentage of inhibition of edema for each group using the following formula: % Inhibition = [ (Vc - Vt) / Vc ] * 100 Where Vc is the average increase in paw volume in the control group, and Vt is the average increase in paw volume in the treated group.

This test is used to evaluate the central analgesic activity of compounds.

Animals:

-

Swiss albino mice of either sex (20-25 g).

Materials:

-

Hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

-

Test compounds (imidazole derivatives)

-

Reference drug (e.g., Morphine)

-

Vehicle

Procedure:

-

Acclimatize the mice to the experimental room.

-

Determine the basal reaction time of each mouse by placing it on the hot plate and recording the time until it exhibits a nociceptive response (e.g., licking of the hind paw or jumping). A cut-off time (e.g., 30 seconds) is set to prevent tissue damage.

-

Administer the test compounds or reference drug to the mice.

-

At predetermined time intervals after drug administration (e.g., 30, 60, 90, and 120 minutes), place each mouse on the hot plate and record the reaction time.

-

Calculate the percentage of protection or the increase in latency time for each group.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathway involved in inflammation and the general workflow for the discovery and evaluation of imidazole-based anti-inflammatory and analgesic agents.

Caption: Prostaglandin Synthesis Pathway and Site of Action for Imidazole Derivatives.

Caption: Experimental Workflow for Imidazole-Based Drug Discovery.

Structure-Activity Relationship (SAR) Insights

Preliminary SAR studies on imidazole derivatives have provided valuable insights for the design of more potent and selective inhibitors. For instance, the nature and position of substituents on the imidazole ring and any appended phenyl rings can significantly influence COX-2 inhibitory activity and selectivity. Electron-donating groups at certain positions have been shown to enhance anti-inflammatory activity. Further detailed SAR studies are essential for the optimization of lead compounds to improve their efficacy and safety profiles.

Conclusion

Imidazole-based compounds represent a promising class of molecules for the development of novel anti-inflammatory and analgesic agents. The methodologies outlined in this guide provide a framework for the early-stage discovery and preclinical evaluation of these derivatives. A systematic approach, combining chemical synthesis, in vitro enzymatic assays, and in vivo pharmacological models, is critical for identifying lead candidates with potent and selective COX-2 inhibitory activity and a favorable safety profile for further development.

References

- 1. Analgesic, anti-inflammatory and oxy-radical scavenger activity of imidazole and imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. What is this compound used for? [synapse.patsnap.com]

- 3. CN103193632B - Synthesis method of salicylic acid imidazole - Google Patents [patents.google.com]

- 4. CN103193632A - Synthesis method of salicylic acid imidazole - Google Patents [patents.google.com]

- 5. brieflands.com [brieflands.com]

- 6. d-nb.info [d-nb.info]

Imidazole Salicylate: A Technical Review of Its Core Pharmacology and Emerging Opportunities

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazole salicylate is a non-steroidal anti-inflammatory drug (NSAID) that combines the therapeutic properties of both imidazole and salicylate moieties.[1][2] It is primarily recognized for its analgesic and anti-inflammatory effects, making it a treatment option for conditions such as osteoarthritis, rheumatoid arthritis, and other musculoskeletal disorders.[1][3] The mechanism of action is rooted in the inhibition of cyclooxygenase (COX) enzymes, which in turn reduces the synthesis of pain- and inflammation-mediating prostaglandins.[1][4] Additionally, the imidazole component is thought to contribute antioxidant properties.[1][3] While its principal applications are well-established, the unique chemical nature of its constituent parts suggests potential for novel therapeutic explorations. This technical guide provides a comprehensive review of the existing literature on this compound, presenting quantitative data, experimental methodologies, and a forward-looking perspective on its potential for new applications.

Core Pharmacology and Mechanism of Action

This compound is a salt formed from imidazole and salicylic acid.[5] As an NSAID, its primary mechanism of action is the inhibition of cyclooxygenase (COX) enzymes, which are critical for the conversion of arachidonic acid into prostaglandins.[4] By reducing prostaglandin synthesis, this compound effectively mitigates pain and inflammation.[1] The imidazole component of the molecule is believed to confer additional therapeutic benefits, including antioxidant effects by neutralizing reactive oxygen species (ROS), which contribute to inflammatory processes.[1][3] Some studies also suggest that the imidazole moiety can enhance the skin permeability of the salicylate, which is particularly relevant for topical formulations.[2]

Signaling Pathway of this compound's Anti-inflammatory Action

The anti-inflammatory effects of this compound are primarily mediated through the inhibition of the cyclooxygenase (COX) pathway. This pathway is central to the synthesis of prostaglandins, which are key mediators of inflammation, pain, and fever.

Established Clinical Applications and Efficacy

The primary therapeutic area for this compound is in the management of pain and inflammation associated with rheumatic and musculoskeletal conditions.[1][3] It is available in both oral and topical formulations.[1]

Quantitative Data from Clinical and Preclinical Studies

| Study Type | Condition | This compound Dosage | Comparator | Key Findings | Reference(s) |

| Double-blind, randomized clinical trial | Osteoarthritis | 750 mg t.i.d. | Ibuprofen (400 mg t.i.d.) | Both drugs were effective in relieving joint pain and reducing morning stiffness. The incidence of side effects was lower in the this compound group. | [2][3] |

| Double-blind, randomized clinical trial | Rheumatoid Arthritis | 750 mg t.i.d. | Ibuprofen (600 mg t.i.d.) | Both treatments significantly improved all clinical parameters. The incidence of side effects was lower in the this compound group (23% vs. 33%). | [6] |

| Post-marketing survey | Osteoarthrosis and musculoskeletal trauma | 750 mg tablets t.i.d. or gel b.i.d./t.i.d. | N/A | Treatment was satisfactory in significantly reducing pain and swelling and improving articular function. Gastrointestinal side effects exceeded a 1% incidence. | [7][8] |

| Pharmacokinetic pilot study | Healthy volunteers | Single 750 mg oral dose | N/A | Salicylic acid metabolites in plasma were below the limit of detection (0.5 µg/ml). The metabolite salicyluric acid was measured in considerable quantities in urine. | [9] |

| Comparative absorption kinetics | Healthy volunteers | 750 mg tablets and suppositories | N/A | Tablets: Salicylic acid Cmax time: 59.2 +/- 5 min; Imidazole Cmax time: 86.3 +/- 10.8 min. Suppositories: Salicylic acid Cmax time: 75.4 +/- 7.6 min; Imidazole Cmax time: 75.2 +/- 5.4 min. | [10] |

Potential for Novel Applications

While clinically established for inflammatory conditions, the constituent components of this compound—imidazole and salicylic acid—possess a broader range of biological activities that suggest potential for new therapeutic applications. It is important to note that much of the research in these novel areas has been conducted on imidazole derivatives or salicylate compounds rather than this compound itself.

Anticancer and Antimicrobial Properties

Recent research has highlighted the potential of imidazole-based ionic liquids with a salicylate anion in oncology and infectious diseases. These compounds have demonstrated cytotoxicity against colon and lung cancer cell lines and have shown antifungal activity, particularly against Candida strains.[11] The anticancer effects of various imidazole derivatives are being explored, with mechanisms including the inhibition of kinases and the disruption of DNA.[12][13] Similarly, salicylic acid has been shown to suppress the oncogenic hyaluronan network in metastatic breast cancer cells.[14]

Dermatological Applications

The combination of anti-inflammatory and potential antimicrobial properties makes this compound an interesting candidate for dermatological applications. Salicylic acid is a well-known keratolytic agent, and the imidazole moiety possesses antifungal properties.[2][15] This dual action could be beneficial in treating inflammatory skin conditions that may also have a fungal component.

Experimental Protocols

Detailed experimental protocols are crucial for the replication and extension of research findings. Below are generalized methodologies for key assays relevant to the study of this compound.

Cyclooxygenase (COX) Inhibition Assay (Fluorometric)

This protocol outlines a method to determine the inhibitory activity of a compound on COX-1 and COX-2.

Methodology:

-

Reagent Preparation: Prepare COX assay buffer, COX probe, COX cofactor, and arachidonic acid solution as per the manufacturer's instructions (e.g., Sigma-Aldrich MAK414).

-

Reaction Mixture: In a 96-well plate, add the assay buffer, cofactor, and either COX-1 or COX-2 enzyme.

-

Inhibitor Addition: Add various concentrations of this compound or a control inhibitor (e.g., SC560 for COX-1, celecoxib for COX-2) to the wells. Pre-incubate for 10 minutes at 37°C.

-

Reaction Initiation: Start the reaction by adding arachidonic acid to all wells.

-

Measurement: Immediately begin measuring the fluorescence intensity at regular intervals using a microplate reader.

-

Data Analysis: Calculate the percentage of COX inhibition for each concentration of this compound and determine the IC50 value.

In Vitro Antiproliferative Assay (MTT Assay)

This protocol is used to assess the cytotoxic effects of a compound on cancer cell lines.

Methodology:

-

Cell Seeding: Seed cancer cells (e.g., HT-29 colon cancer cells) in a 96-well plate at a predetermined density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of this compound (or the compound of interest, such as imidazolium salicylate ionic liquids) for a specified duration (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 3-4 hours to allow for the formation of formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and determine the IC50 value.

Pharmacokinetic Analysis via HPLC

This protocol outlines a general procedure for quantifying this compound and its metabolites in biological fluids.

Methodology:

-

Sample Collection: Collect blood or urine samples from subjects at various time points after administration of this compound.

-

Sample Preparation: Process the biological samples to extract the drug and its metabolites. This may involve protein precipitation, liquid-liquid extraction, or solid-phase extraction.

-

HPLC-UV/MS Analysis: Inject the extracted samples into a high-performance liquid chromatography (HPLC) system coupled with a suitable detector (e.g., UV or mass spectrometry) for separation and quantification.

-

Data Analysis: Construct a standard curve to determine the concentration of this compound and its metabolites in the samples. Use this data to calculate key pharmacokinetic parameters such as Cmax, Tmax, AUC, and half-life.

Conclusion and Future Directions

This compound is an effective and well-tolerated NSAID for the management of pain and inflammation in musculoskeletal disorders. Its dual mechanism of COX inhibition and potential antioxidant activity provides a solid foundation for its therapeutic use. While the current body of literature is heavily focused on its established applications, the individual pharmacological profiles of imidazole and salicylic acid suggest promising avenues for future research.

To unlock the potential for novel applications, further preclinical studies are warranted to investigate the efficacy of this compound itself in areas such as oncology, infectious diseases, and dermatology. A deeper investigation into its specific interactions with various cellular targets beyond COX enzymes could reveal new mechanisms of action and therapeutic opportunities. The development of advanced formulations could also enhance its delivery and efficacy for these potential new indications. For drug development professionals, this compound represents a molecule with a well-understood safety profile and the potential for repositioning in new therapeutic areas.

References

- 1. Multicenter double-blind randomized clinical trial of this compound versus ibuprofen in patients with osteoarthrosis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Double-blind randomized clinical trial on this compound vs ibuprofen in osteoarthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is this compound used for? [synapse.patsnap.com]

- 4. New imidazole derivates: in-vitro activity on dermatophytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Multicenter double-blind randomized clinical trial of this compound versus ibuprofen in patients with rheumatoid arthritis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. This compound in the treatment of osteoarthrosis and musculoskeletal trauma: a postmarketing survey - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Measurement of cyclooxygenase inhibition using liquid chromatography-tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Pharmacokinetic pilot study with imidazole 2-hydroxybenzoate using new analytical methods - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Comparative absorption kinetics of imidazole and salicylic acid in volunteers after administration of ITF 182 tablets and suppositories - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. distantreader.org [distantreader.org]

- 12. ijsrtjournal.com [ijsrtjournal.com]

- 13. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Salicylate suppresses the oncogenic hyaluronan network in metastatic breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 15. What is the mechanism of this compound? [synapse.patsnap.com]

Unraveling the Antioxidant Potential of Imidazole Salicylate: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Imidazole salicylate, a nonsteroidal anti-inflammatory drug (NSAID), is recognized for its dual therapeutic action: the salicylate moiety provides anti-inflammatory effects through cyclooxygenase (COX) inhibition, while the imidazole component is believed to confer antioxidant properties.[1] This technical guide delves into the core antioxidant characteristics of this compound, drawing upon evidence from studies on its constituent parts and related derivatives to elucidate its potential mechanisms of action. While direct quantitative data on this compound is limited in publicly available literature, this document provides a comprehensive overview of the theoretical framework for its antioxidant capacity, the experimental protocols for its evaluation, and its likely involvement in crucial cellular signaling pathways. This guide is intended to serve as a foundational resource for researchers and professionals in drug development investigating the cytoprotective and therapeutic potential of this compound beyond its established anti-inflammatory role.

Postulated Mechanisms of Antioxidant Action

The antioxidant activity of this compound is likely multifaceted, stemming from the combined properties of its imidazole and salicylate components. The primary proposed mechanisms include direct scavenging of reactive oxygen species (ROS), modulation of endogenous antioxidant enzyme activity, and inhibition of lipid peroxidation.

Direct Radical Scavenging

The imidazole ring is a key structural feature that endows many compounds with antioxidant capabilities. It can act as a scavenger of highly reactive and damaging free radicals.

-

Reactive Oxygen Species (ROS) Neutralization: The imidazole moiety is believed to directly interact with and neutralize various ROS, such as singlet molecular oxygen and hydroxyl radicals.[1][2] This action helps to mitigate the damaging effects of oxidative stress on cellular components.

Modulation of Endogenous Antioxidant Enzymes

Beyond direct scavenging, this compound may exert its antioxidant effects by influencing the activity of the cell's own defense systems. Key antioxidant enzymes that could be modulated include:

-

Superoxide Dismutase (SOD): This enzyme catalyzes the dismutation of the superoxide anion into hydrogen peroxide and molecular oxygen.[3]

-

Catalase (CAT): Catalase is responsible for the decomposition of hydrogen peroxide into water and oxygen, preventing the formation of more harmful radicals.[3]

-

Glutathione Peroxidase (GPx): GPx enzymes play a crucial role in reducing hydrogen peroxide and lipid hydroperoxides, using glutathione as a reductant.[3]

Studies on imidazole derivatives suggest that they can impact the levels and activities of these critical enzymes, thereby bolstering the cell's ability to combat oxidative stress.[4][5]

Inhibition of Lipid Peroxidation

Lipid peroxidation is a chain reaction of oxidative degradation of lipids, leading to cell membrane damage and the formation of mutagenic and carcinogenic byproducts like malondialdehyde (MDA).[6] Both imidazole and salicylate derivatives have been shown to inhibit lipid peroxidation, suggesting that this compound could protect cell membranes from oxidative damage.[7][8]

Potential Involvement in the Nrf2-Keap1 Signaling Pathway

A pivotal mechanism underlying the antioxidant response in cells is the Nuclear factor erythroid 2-related factor 2 (Nrf2)-Kelch-like ECH-associated protein 1 (Keap1) signaling pathway. This pathway is a master regulator of a vast array of antioxidant and cytoprotective genes.[9]

Under normal conditions, Keap1 binds to Nrf2 in the cytoplasm, targeting it for degradation.[9] However, in the presence of oxidative stress or electrophilic compounds, Keap1 is modified, releasing Nrf2.[10] Nrf2 then translocates to the nucleus, where it binds to the Antioxidant Response Element (ARE) in the promoter regions of its target genes, initiating their transcription.[10][11] These genes encode for a wide range of antioxidant proteins and enzymes, including SOD, CAT, and GPx.[12]

Evidence from studies on imidazole and salicylate derivatives strongly suggests that this compound may activate the Nrf2-Keap1 pathway:

-

Imidazole Derivatives: Certain imidazole derivatives have been shown to modulate the Nrf2/Keap1 signaling pathway, leading to an altered redox state within cells.[4][13]

-

Salicylate: Salicylate itself has been demonstrated to activate Nrf2, contributing to its cytoprotective effects.

Therefore, it is highly plausible that a key antioxidant mechanism of this compound involves the activation of the Nrf2 pathway, leading to a broad-spectrum enhancement of cellular antioxidant defenses.

Quantitative Data on Related Compounds

Table 1: Radical Scavenging Activity of Imidazole Derivatives

| Compound | Assay | IC50 Value | Reference |

| 2-(6-alkyl-pyrazin-2-yl)-1H-benzo[d]imidazole analog | DPPH | 21.7 ± 0.45 µM | [14] |

| Isatin-Schiff base linked 1,2,3-triazole hybrid (imidazole core) | DPPH | 25 mg/mL (88.78% inhibition) | [15] |

| Quinoline-imidazole hybrid | DPPH | 115.88 µg/mL | [16] |

| 2-Mercaptobenzo[d]imidazole analog | ABTS | Sub-micromolar IC50 | [17] |

Disclaimer: The data presented is for imidazole derivatives and not for this compound itself.

Table 2: Radical Scavenging Activity of Salicylate Derivatives

| Compound | Assay | IC50 Value | Reference |

| Salicylic Acid Derivative (unspecified) | DPPH | Not specified, but noted to have scavenging capacity | [18] |

| 5-Aminosalicylic Acid (5-ASA) | ROS/RNS Scavenging | Strong scavenger of HOCl, ¹O₂, ROO•, •NO, and ONOO⁻ | [19] |

Disclaimer: The data presented is for salicylate derivatives and not for this compound itself.

Experimental Protocols for Antioxidant Assessment

The following are detailed methodologies for key experiments that can be employed to quantify the antioxidant properties of this compound.

DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay

This assay measures the ability of an antioxidant to donate a hydrogen atom or an electron to the stable DPPH radical, thus neutralizing it.

-

Principle: The reduction of the purple DPPH radical to the yellow-colored diphenylpicrylhydrazine is monitored spectrophotometrically.

-

Protocol:

-

Prepare a stock solution of this compound in a suitable solvent (e.g., ethanol or DMSO).

-

Prepare a fresh solution of DPPH in methanol (typically 0.1 mM).

-

In a 96-well plate or cuvettes, add varying concentrations of the this compound solution.

-

Add the DPPH solution to each well/cuvette and mix thoroughly.

-

Incubate the reaction mixture in the dark at room temperature for a specified time (e.g., 30 minutes).

-

Measure the absorbance at a specific wavelength (typically 517 nm) using a spectrophotometer.

-

A control containing the solvent and DPPH solution is also measured.

-

The percentage of radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] x 100

-

The IC50 value (the concentration of the compound that scavenges 50% of the DPPH radicals) is determined by plotting the percentage of inhibition against the concentration of the compound.[20]

-

ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay

This assay is based on the ability of an antioxidant to scavenge the pre-formed ABTS radical cation (ABTS•+).

-

Principle: The reduction of the blue-green ABTS•+ is measured by the decrease in absorbance at a specific wavelength.

-

Protocol:

-

The ABTS•+ radical cation is generated by reacting ABTS stock solution with potassium persulfate. The mixture is allowed to stand in the dark at room temperature for 12-16 hours before use.

-

The ABTS•+ solution is diluted with a suitable buffer (e.g., phosphate-buffered saline) to an absorbance of 0.70 ± 0.02 at 734 nm.

-

Varying concentrations of this compound are added to the ABTS•+ solution.

-

The absorbance is read at 734 nm after a specific incubation time (e.g., 6 minutes).

-

The percentage of inhibition is calculated similarly to the DPPH assay, and the IC50 value is determined.

-

Superoxide Dismutase (SOD) Activity Assay

This assay measures the ability of a compound to mimic SOD activity or to enhance the activity of the endogenous enzyme.

-

Principle: A superoxide-generating system (e.g., xanthine/xanthine oxidase) is used, and the inhibition of the reduction of a detector molecule (e.g., nitroblue tetrazolium, NBT) by the test compound is measured.

-

Protocol:

-

The reaction mixture typically contains xanthine, xanthine oxidase, NBT, and the sample (this compound).

-

The reaction is initiated by the addition of xanthine oxidase.

-

The formation of formazan from the reduction of NBT by superoxide radicals is monitored spectrophotometrically (e.g., at 560 nm).

-

The ability of this compound to inhibit this reaction is a measure of its SOD-like activity.

-

Catalase (CAT) Activity Assay

This assay determines the ability of a compound to catalyze the decomposition of hydrogen peroxide.

-

Principle: The rate of H₂O₂ decomposition is measured. This can be done by monitoring the decrease in absorbance of H₂O₂ at 240 nm or by using a colorimetric method where unreacted H₂O₂ reacts with a probe to produce a colored product.

-

Protocol (Colorimetric):

-

Incubate the sample (this compound) with a known concentration of H₂O₂.

-

Stop the reaction after a specific time (e.g., with sodium azide).

-

The remaining H₂O₂ is reacted with a chromogen (e.g., in the presence of horseradish peroxidase) to produce a colored product.

-

The absorbance of the colored product is measured, which is inversely proportional to the catalase activity in the sample.

-

Glutathione Peroxidase (GPx) Activity Assay

This assay measures the activity of GPx by a coupled reaction.

-

Principle: GPx reduces an organic hydroperoxide (e.g., cumene hydroperoxide) using GSH, which is converted to its oxidized form (GSSG). GSSG is then reduced back to GSH by glutathione reductase, with the concomitant oxidation of NADPH to NADP+. The decrease in NADPH absorbance at 340 nm is monitored.

-

Protocol:

-

The reaction mixture contains the sample, glutathione, glutathione reductase, NADPH, and a hydroperoxide substrate.

-

The reaction is initiated, and the decrease in absorbance at 340 nm is measured over time.

-

The rate of decrease in absorbance is proportional to the GPx activity.

-

Lipid Peroxidation (TBARS) Assay